17-O-Methyl Boldenone
Description
Contextualization of 17-O-Methyl Boldenone (B1667361) as an O-Methylated Anabolic Androgenic Steroid Derivative
17-O-Methyl Boldenone is a synthetic anabolic androgenic steroid (AAS) that is chemically derived from Boldenone. cymitquimica.comchemicalbook.com Its defining structural feature is the presence of a methyl group attached to the oxygen atom at the C17-beta position, a modification known as O-methylation. cymitquimica.com This results in the chemical name (17β)-17-Methoxyandrosta-1,4-dien-3-one. cymitquimica.com This specific alteration distinguishes it from many other orally active steroids, which are typically modified through C17-alpha alkylation (the addition of a methyl group directly to the 17th carbon atom). frontiersin.orgmedscape.com
The methylation of the 17-hydroxyl group is a significant structural modification. While C17-alpha alkylation is known to increase a steroid's oral bioavailability by protecting it from first-pass metabolism in the liver, it is also associated with potential hepatotoxicity. frontiersin.orgendocrine.org The O-methylation in this compound represents a different approach to modifying the steroid molecule, influencing its chemical properties and potential interactions within a biological system. This compound serves as a reference substance in analytical chemistry, particularly for the detection of growth-promoting agents in livestock. cymitquimica.comchemicalbook.comcymitquimica.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (17β)-17-Methoxyandrosta-1,4-dien-3-one cymitquimica.com |
| Molecular Formula | C₂₀H₂₈O₂ cymitquimica.comchemicalbook.com |
| Molecular Weight | 300.44 g/mol cymitquimica.comchemicalbook.com |
| Appearance | Off-White Solid cymitquimica.comcymitquimica.com |
| CAS Number | 20401-12-1 chemicalbook.com |
Academic Significance and Research Implications of Anabolic Androgenic Steroid Derivatives
The synthesis and study of anabolic androgenic steroid derivatives are fundamental to pharmaceutical and biochemical research. endocrine.org Scientists create these derivatives by modifying the basic steroid structure (the steroid nucleus) to alter their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as their pharmacodynamic effects. frontiersin.orgendocrine.orgshd-pub.org.rs The primary goals are often to enhance anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects and to improve oral bioavailability. endocrine.org
The academic significance of these derivatives, including this compound, extends into several areas:
Structure-Activity Relationship (SAR) Studies: By creating and analyzing analogs with specific structural changes, researchers can determine how different functional groups and configurations influence the molecule's ability to bind to androgen receptors and elicit a biological response. dovepress.com
Metabolism Research: Studying derivatives helps in understanding the metabolic pathways of steroids. For example, research has identified long-term metabolites of various 17-methylated steroids, which is crucial for improving detection methods. dshs-koeln.de
Development of Analytical Standards: Compounds like this compound and its deuterated (isotope-labeled) version, this compound-d3, are synthesized for use as certified reference materials. cymitquimica.comlgcstandards.com These standards are essential for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used in anti-doping laboratories and for monitoring veterinary drug use in food production. cymitquimica.comrsc.orgnih.gov
Research into new steroid derivatives is also driven by their illicit use, necessitating continuous development in detection technologies to identify novel compounds and their metabolites in biological samples. shd-pub.org.rsrsc.org
Historical Perspective of Boldenone and its Analogs in Scientific Literature
The parent compound, Boldenone, has a well-documented history in scientific literature. wikipedia.org Boldenone (also known as Δ¹-testosterone) is a derivative of testosterone (B1683101), differing from it by the presence of a double bond between the first and second carbon atoms. wikipedia.orgresearchgate.netnih.gov This modification alters its properties, giving it strong anabolic and moderate androgenic effects. wikipedia.org
The historical development of Boldenone and its esters can be summarized as follows:
1949: Boldenone was first patented by the pharmaceutical company Ciba. wikipedia.org
1950s-1960s: Ciba developed several esterified versions of the compound to prolong its release and duration of action. wikipedia.org
1960s: One of these esters, boldenone undecylenate, was introduced for clinical use in humans under the brand name Parenabol. wikipedia.orgwikipedia.org
Late 1970s: The use of Parenabol in humans was discontinued. wikipedia.orgwikipedia.org
Post-1970s: The pharmaceutical company Squibb introduced boldenone undecylenate for veterinary medicine under the trade name Equipoise, primarily for use in horses to improve appetite and physical condition. wikipedia.orgwikipedia.orgontosight.ai
Boldenone itself is not typically marketed as a standalone drug; it is the ester, boldenone undecylenate, that is widely used in veterinary practice. wikipedia.orgicfitnessclub.com Research has also explored the metabolism of Boldenone, identifying its main metabolites and investigating its potential for endogenous formation in certain species, which complicates anti-doping analysis. rsc.orgnih.govunimi.it The creation of analogs like this compound is a continuation of the scientific exploration of this family of steroids. cymitquimica.com
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Name / Description |
|---|---|
| This compound | (17β)-17-Methoxyandrosta-1,4-dien-3-one |
| This compound-d3 | (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one |
| Androstenedione (B190577) (AD) | An androgenic steroid and precursor to testosterone. |
| Androstadienedione (ADD) | Androsta-1,4-diene-3,17-dione (B159171); a precursor of Boldenone. nih.gov |
| Boldenone | Androsta-1,4-dien-17β-ol-3-one; the parent compound of this compound. wikipedia.orgresearchgate.net |
| Boldenone Undecylenate | The 17β-undecylenate ester of Boldenone; used in veterinary medicine. wikipedia.org |
| Metandienone | 17α-methyl-δ¹-testosterone; a C17-alpha alkylated steroid. wikipedia.org |
| Stanozolol | A 17-alpha alkylated anabolic steroid. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWOQGZMRGPIKL-OROIIQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857968 | |
| Record name | (17alpha)-17-Methoxyandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20401-12-1 | |
| Record name | (17alpha)-17-Methoxyandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation and Metabolic Pathways Research of Boldenone and Its O Methylated Derivatives
In Vitro Metabolic Investigations using Subcellular Fractions
In vitro studies using subcellular fractions from various tissues are instrumental in elucidating the specific enzymatic reactions involved in the metabolism of xenobiotics like boldenone (B1667361).
Liver Microsomal Studies and Enzyme Systems (e.g., Cytochrome P450 involvement)
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Research has shown that these enzyme systems are heavily involved in the Phase I metabolism of boldenone. researchgate.neticar.org.in
Studies using recombinant human cytochrome P450 enzymes have demonstrated that CYP3A4 is capable of metabolizing boldenone to produce 6β-hydroxyboldenone. capes.gov.brnih.govresearchgate.net In contrast, incubations with CYP2C9 did not result in the formation of this metabolite, and CYP2B6 only produced trace amounts. capes.gov.brnih.gov This suggests a high degree of selectivity for the CYP3A4 enzyme in the 6β-hydroxylation of boldenone, which is attributed to the electronic effects of the 3-keto-4-ene structure of the steroid. capes.gov.brnih.gov
In bovine liver microsomes, the addition of NADPH as a cofactor stimulates the production of 6β-hydroxy-17β-boldenone from both 17β-boldenone and its precursor, boldione (androsta-1,4-diene-3,17-dione or ADD). nih.govresearchgate.net This NADPH-dependency strongly points to the involvement of cytochrome P450-dependent enzymes in this biotransformation, similar to the 6β-hydroxylation of testosterone (B1683101). nih.govresearchgate.net Furthermore, in vitro experiments with camel liver microsomes have also successfully identified several Phase I metabolites of boldenone, highlighting the central role of liver enzyme systems in its initial metabolic breakdown. researchgate.neticar.org.in
Hepatocyte and Kidney Subcellular Fraction Biotransformation
Beyond microsomal fractions, studies utilizing isolated hepatocytes and subcellular fractions from both the liver and kidney have provided a broader understanding of boldenone metabolism. The liver is confirmed as the primary site for the interconversion between 17β-boldenone and ADD. nih.gov
In vitro studies with cattle liver and kidney subcellular fractions have been crucial in identifying potential in vivo markers of boldenone administration. nih.govresearchgate.net Bovine liver post-mitochondrial and microsomal fractions, when incubated with boldenone and NADPH, produce hydroxylated metabolites, indicating that cytochrome P450 enzymes are active in these fractions. nih.govresearchgate.net Research using cattle hepatocytes has further characterized the transcriptional effects of boldenone on drug-metabolizing enzymes and has helped to create a profile of the resulting metabolites. researchgate.net After a 24-hour incubation of cattle hepatocytes with boldenone and ADD, 17α-boldenone was identified as a major derivative, alongside several mono-hydroxylated forms of both parent compounds. researchgate.net
Identification of Phase I Metabolites (e.g., Hydroxylated, Oxidized, Reduced Metabolites)
Phase I metabolism of boldenone primarily involves hydroxylation, oxidation, and reduction reactions. rsc.org These reactions introduce or expose functional groups, generally increasing the polarity of the steroid and preparing it for Phase II conjugation and subsequent excretion.
Hydroxylation is a predominant metabolic pathway for boldenone. icar.org.in In vitro studies with camel liver have identified three distinct mono-hydroxylated boldenone metabolites. icar.org.in Similarly, research with bovine liver microsomes has reported the formation of hydroxylated derivatives such as 6β-hydroxy-17β-boldenone and 16α-hydroxy-17β-boldenone. nih.govresearchgate.net
Oxidation of the 17-hydroxyl group is another key transformation, leading to the formation of androsta-1,4-diene-3,17-dione (B159171) (ADD). researchgate.neticar.org.inrsc.org This conversion is readily observed in liver subcellular fractions. nih.gov Additionally, reduced metabolites have also been identified. For instance, studies in humans have detected metabolites such as 5β-androst-1-en-17β-ol-3-one (B1164880) and 5β-androst-1-en-3α,17β-diol following boldenone administration. rsc.orgunimi.it
A summary of Phase I metabolites identified in various in vitro systems is presented below.
| Metabolite Name | Metabolic Reaction | In Vitro System | Reference |
|---|---|---|---|
| 6β-hydroxy-17β-boldenone | Hydroxylation | Human recombinant CYP3A4, Bovine liver microsomes | capes.gov.brnih.govresearchgate.net |
| Androsta-1,4-diene-3,17-dione (ADD) | Oxidation | Camel liver microsomes, Bovine liver fractions | researchgate.neticar.org.innih.gov |
| Hydroxyandrosta-1,4-diene-3,17-dione | Hydroxylation | Camel liver microsomes | researchgate.neticar.org.in |
| 17-hydroxy-androsta-1-en-3-one | Reduction | Camel liver microsomes | researchgate.neticar.org.in |
| 17α-boldenone | Epimerization | Cattle hepatocytes | researchgate.net |
| 16α-hydroxy-17β-boldenone | Hydroxylation | Bovine liver microsomes | nih.gov |
In Vivo Metabolic Profiling in Non-Human Species
In vivo studies in animal models are essential for understanding the complete metabolic fate of boldenone, including its absorption, distribution, metabolism, and excretion.
Excretion Studies in Bovine Models
In cattle, the metabolism and excretion of boldenone have been extensively studied to distinguish between endogenous occurrence and illegal administration. tandfonline.com Following administration of boldenone to calves, 17α-boldenone is found to be the major metabolite in urine. rsc.orgugent.be Both 17β-boldenone and ADD are also detected. rsc.org Interestingly, when ADD alone is administered orally, the levels of 17β-boldenone in urine are higher than those of ADD, demonstrating the in vivo conversion of the precursor to boldenone. rsc.org
Fecal samples from cattle show a different metabolite profile compared to urine. ugent.be The most predominant metabolites in feces are 17α-boldenone and 5β-androst-1-ene-3,17-dione, while 17β-boldenone and ADD are not detected. ugent.be This highlights the importance of analyzing multiple biological matrices to get a comprehensive picture of boldenone metabolism. The presence of specific boldenone metabolites, particularly conjugated forms in urine, is often proposed as a marker for illegal treatment. tandfonline.com
Equine Metabolism Research
In horses, boldenone is known to be both an exogenously administered anabolic steroid and an endogenously produced substance in intact males. nih.govresearchgate.net This has necessitated research to identify unique metabolic signatures that can distinguish between natural production and doping. nih.gov Research has shown that the equine testis is a site of boldenone biosynthesis, where it is formed from testosterone and androstenedione (B190577). nih.gov
Incubation of equine fecal samples has demonstrated Δ1-dehydrogenase activity, which can lead to the formation of boldenone from testosterone. nih.gov This microbial activity in the gastrointestinal tract could contribute to the presence of boldenone in urine samples. nih.gov Further research has focused on identifying biomarkers, such as Δ1-progesterone, that might indicate microbial formation of boldenone rather than exogenous administration. nih.gov The primary metabolite of boldenone found in equine urine is 17α-boldenone. unimi.it
Camel Liver Microsome Studies
In vitro studies utilizing camel liver have provided significant insights into the Phase I biotransformation of boldenone. icar.org.inicar.org.inresearchgate.net Research using camel liver microsomes has successfully identified several metabolites, demonstrating the liver's crucial role in the metabolic processing of this anabolic steroid. icar.org.inicar.org.inresearchgate.net
One of the primary metabolic reactions observed is oxidation. icar.org.inicar.org.inresearchgate.net Boldenone (17β-hydroxy-androst-1,4-dien-3-one), which has a chemical structure featuring an oxo group at position 3 and a beta-hydroxy group at position 17, is susceptible to this process. icar.org.inicar.org.inresearchgate.net This leads to the formation of multiple hydroxylated metabolites. icar.org.inicar.org.inresearchgate.net For instance, three distinct mono-hydroxy boldenone metabolites have been identified, resulting from the addition of a single oxygen atom. icar.org.inresearchgate.net
In addition to hydroxylation, other key metabolites have been characterized based on their accurate mass and fragmentation patterns in high-resolution mass spectrometry. icar.org.inicar.org.inresearchgate.net These include:
Androsta-1,4-diene-3,17-dione (ADD) icar.org.inicar.org.inresearchgate.net
Hydroxyandrosta-1,4-diene-3,17-dione icar.org.inicar.org.inresearchgate.net
17-hydroxy-androsta-1-en-3-one icar.org.inicar.org.inresearchgate.net
These studies underscore the effectiveness of using camel liver preparations as a viable alternative to isolated liver microsomes for investigating the metabolic pathways of xenobiotics like boldenone. icar.org.inicar.org.inresearchgate.net The findings from these camel liver studies align with and expand upon research conducted with liver preparations from other species, such as cattle. researchgate.net
Identification of Species-Specific Metabolic Signatures
The metabolism of boldenone exhibits notable variations across different animal species, leading to distinct metabolic signatures. tandfonline.comugent.beresearchgate.netnih.gov These differences are critical for accurately identifying the use of boldenone, especially in distinguishing between endogenous production and illegal administration. tandfonline.comugent.beresearchgate.netnih.gov
In cattle , the primary metabolite found in urine is 17α-boldenone, an epimer of the administered 17β-boldenone. ugent.be Other metabolites, including reduced, oxidized (like Androsta-1,4-diene-3,17-dione or ADD), and hydroxylated forms, are also present. ugent.be In contrast, research on horses has identified 17β-boldenone itself as a significant compound in urine. ugent.beresearchgate.net The presence of boldenone and its metabolites can also be influenced by microbial activity in the gastrointestinal tract, further complicating the metabolic profile. rsc.orgresearchgate.net
Camel liver studies have identified a specific set of Phase I metabolites, including three mono-hydroxy boldenone metabolites, ADD, hydroxyandrosta-1,4-diene-3,17-dione, and 17-hydroxy-androsta-1-en-3-one. icar.org.inicar.org.in This profile, while sharing some common pathways like hydroxylation and oxidation with other species, provides a unique signature for camels. icar.org.inicar.org.inresearchgate.net
The differences in major metabolites across species are summarized in the table below:
| Species | Primary Metabolites | Other Detected Metabolites |
| Cattle | 17α-Boldenone, 5β-Androst-1-en-17β-ol-3-one | Reduced and hydroxylated metabolites, Androsta-1,4-diene-3,17-dione (ADD) |
| Horse | 17β-Boldenone | 17α-Boldenone, Androsta-1,4-diene-3,17-dione (ADD) |
| Camel (in vitro) | Three mono-hydroxy boldenone metabolites | Androsta-1,4-diene-3,17-dione (ADD), Hydroxyandrosta-1,4-diene-3,17-dione, 17-hydroxy-androsta-1-en-3-one |
| Human | 5β-Androst-1-en-17β-ol-3-one, 5β-Androst-1-en-3α,17β-diol, 17α-Boldenone | Androsta-1,4-diene-3,17-dione (ADD), 5β-Androst-1-en-3,17-dione |
This table is based on available research and highlights key differences in metabolic profiles. ugent.beresearchgate.netrsc.orgunimi.it
These species-specific metabolic patterns are essential for developing reliable analytical methods to detect boldenone use in various contexts, from veterinary medicine to anti-doping controls in sports. tandfonline.comrsc.org
Conjugation Pathways and Phase II Metabolism
Following Phase I biotransformation, boldenone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. The primary conjugation pathways are glucuronidation and sulfation. rsc.org
Glucuronidation Mechanisms and Metabolite Identification
Glucuronidation is a significant pathway in the metabolism of boldenone and its derivatives. unimi.itcore.ac.uk In this process, glucuronic acid is attached to the steroid molecule, forming a glucuronide conjugate. This reaction is a common route for the metabolism of steroids and can account for a substantial portion of the excreted metabolites. researchgate.net
In humans, 17α-boldenone and 17β-boldenone are excreted in part as glucuronide conjugates. unimi.it The identification of these glucuronides, such as 17β-boldenone 17-glucuronide and 17α-boldenone 17-glucuronide, is crucial for confirming the administration of boldenone. unimi.it
Studies on the metabolism of boldione, a precursor to boldenone, have also shed light on glucuronidation. After enzymatic hydrolysis with β-glucuronidase, several metabolites that are excreted as glucuronic acid conjugates have been detected. nih.gov These include boldenone itself, (5β)-1-testosterone, and other metabolites resulting from the reduction of the 3-keto group. nih.gov
In horses, 17-epiboldenone glucuronide has been identified as a minor Phase II metabolite. researchgate.net The direct detection of these intact glucuronide conjugates in urine, often using techniques like liquid chromatography-mass spectrometry (LC-MS), is a key strategy in doping control analysis. researchgate.netresearchgate.net
| Metabolite | Conjugation Status | Species |
| 17β-Boldenone | Glucuronide | Human, Bovine |
| 17α-Boldenone | Glucuronide | Human |
| (5β)-1-Testosterone | Glucuronide | Human |
| 17-Epiboldenone | Glucuronide | Horse |
This table summarizes key glucuronidated metabolites of boldenone identified in different species. unimi.itresearchgate.netnih.govresearchgate.net
Sulfation Pathways and Sulfate (B86663) Conjugate Characterization
Sulfation represents another critical Phase II metabolic pathway for boldenone and its analogs, leading to the formation of sulfate conjugates. rsc.orgwada-ama.org This process involves the transfer of a sulfonate group to the steroid, which significantly increases its polarity and facilitates its elimination from the body. rsc.org The direct detection of these sulfate conjugates has become an important tool in identifying boldenone administration. wada-ama.orgwada-ama.org
In humans, boldenone sulfate and epiboldenone (B1247200) sulfate have been identified as metabolites. capes.gov.brwada-ama.org Although they are considered minor metabolites, their presence can serve as a marker for exogenous boldenone use, especially when the concentrations of other major metabolites are low. capes.gov.brwada-ama.org
In equine species, boldenone sulfate is a major Phase II metabolite. researchgate.net Its detection in horse urine is a key indicator of boldenone exposure. researchgate.net The development of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the direct and specific detection of these sulfate conjugates without the need for prior hydrolysis. wada-ama.orgcapes.gov.br This direct analysis offers improved specificity compared to monitoring only the parent compounds. waters.com
The characterization of these sulfated metabolites has been instrumental in distinguishing between endogenous and exogenous sources of boldenone. capes.gov.br For instance, the presence of specific sulfate conjugates can help confirm an exogenous origin, reducing the number of samples requiring more complex analyses like isotope ratio mass spectrometry (IRMS). wada-ama.orgcapes.gov.br
| Conjugated Metabolite | Parent Compound | Species Detected | Significance |
| Boldenone sulfate | Boldenone | Human, Horse | Marker for exogenous use |
| Epiboldenone sulfate | Epiboldenone | Human | Additional marker for exogenous use |
| Hydroxylated boldenone metabolites | Boldenone | Human | Part of the metabolic profile |
| Hydroxylated boldione metabolites | Boldione | Human | Part of the metabolic profile |
This table provides an overview of the key sulfated metabolites of boldenone and its precursors. core.ac.ukresearchgate.netwada-ama.orgcapes.gov.br
Novel Conjugates (e.g., Cysteine and N-acetylcysteine conjugates)
Recent research has uncovered novel metabolic pathways for boldenone and its precursors, leading to the formation of previously uncharacterized conjugates. rsc.orgcore.ac.uk Among the most significant are conjugates with cysteine and N-acetylcysteine (NAC). rsc.orgcore.ac.uk
The formation of these conjugates is thought to begin with the conjugation of a Phase I metabolite, which contains a polyunsaturated carbonyl group, with glutathione. core.ac.uk This initial conjugate is then further metabolized in the body to form the corresponding cysteine or N-acetylcysteine conjugates that are excreted in urine. core.ac.uk
Studies on the metabolism of boldione have shown that several of its metabolites, including hydroxylated forms and androstenedione isomers, increase in concentration after alkaline treatment of urine samples. core.ac.uk This suggests they are excreted as labile conjugates, which have been identified as cysteine or N-acetylcysteine adducts. core.ac.uk Specifically, metabolites such as a hydroxylated metabolite of boldione and (5α)-1-androstenedione have been found to be excreted as these novel conjugates. core.ac.uk
The identification of cysteine and NAC conjugates has opened up new possibilities for detecting the misuse of anabolic steroids. rsc.org These metabolites can serve as long-term biomarkers, potentially extending the window of detection for boldenone and its precursors. rsc.org A total of 24 cysteine and NAC conjugates have been detected in relation to boldione metabolism, with nine of these being confirmed through chemical synthesis. rsc.org This discovery highlights a new and important area of Phase II metabolism for this class of steroids. rsc.org
Precursor and Isomer Interconversion in Biological Systems
The metabolic landscape of boldenone is further complicated by the interconversion of its precursors and isomers within biological systems. ugent.benih.gov A key precursor to boldenone is androsta-1,4-diene-3,17-dione (ADD). ugent.be In vitro studies using cattle liver preparations have demonstrated that a primary metabolic reaction is the interconversion of 17β-boldenone to ADD and vice versa. researchgate.net This enzymatic biotransformation is a significant pathway in the metabolism of boldenone. icar.org.inresearchgate.net
Furthermore, testosterone can be converted to boldenone. researchgate.net Research has shown that testosterone can be transformed into ADD and subsequently into β-boldenone. researchgate.net In equine testicular tissue, the biosynthesis of boldenone and its 17-oxo analog, boldione, arises from the conversion of testosterone and androstenedione. researchgate.netnih.gov This indicates that endogenous pathways exist for the formation of boldenone from other naturally occurring steroids. researchgate.netnih.gov
Isomeric conversion is also a prominent feature of boldenone metabolism. The administered 17β-boldenone can be converted to its 17α-epimer, 17α-boldenone. ugent.be In cattle, 17α-boldenone is a major metabolite found in urine. ugent.be Similarly, in humans, 17α-boldenone is considered a main metabolite. unimi.it
These interconversions are often mediated by microbial activity, particularly in fecal matter. nih.gov Studies have shown that fecal contamination can lead to the de novo production of boldenone and ADD in urine samples. nih.gov In vitro incubations of fecal matter have demonstrated the mutual interconversion of various steroids, including androstenedione, ADD, and the α- and β-isomers of boldenone. nih.gov This microbial activity can occur in the gastrointestinal tract or even in voided urine, complicating the interpretation of doping control results. nih.gov
The following table summarizes some of the key interconversions:
| Precursor/Isomer 1 | Converted to | Biological System/Enzyme |
| Androsta-1,4-diene-3,17-dione (ADD) | 17β-Boldenone | Cattle liver enzymes |
| 17β-Boldenone | Androsta-1,4-diene-3,17-dione (ADD) | Cattle liver enzymes |
| Testosterone | Androstenedione, ADD, β-Boldenone | Microbial transformation |
| Testosterone/Androstenedione | Boldenone/Boldione | Equine testis |
| 17β-Boldenone | 17α-Boldenone | Cattle, Human metabolism |
This table illustrates the dynamic interconversion between boldenone, its precursors, and isomers in various biological contexts. researchgate.netugent.beresearchgate.netunimi.itresearchgate.netnih.gov
Biotransformation of Boldione (Androsta-1,4-diene-3,17-dione) to Boldenone and Metabolites
Boldione (androsta-1,4-diene-3,17-dione, or ADD) is a direct precursor to the anabolic steroid boldenone (17β-hydroxyandrosta-1,4-dien-3-one, or BOLD). hmdb.ca In the body, boldione undergoes rapid and extensive metabolism, primarily converting into boldenone and a series of other related compounds. dshs-koeln.denih.gov This biotransformation occurs through various enzymatic reactions, including oxidation-reduction (oxydoreduction) at the C3 and C17 positions, reduction of the double bond at C4, and hydroxylation. nih.gov
The primary metabolic pathway is the reduction of the 17-keto group of boldione to a 17β-hydroxy group, yielding boldenone. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. mdpi.comnih.gov In vitro studies using bovine liver fractions have demonstrated this conversion, where incubating boldione resulted in the formation of boldenone. unipd.it
Following its formation from boldione, boldenone itself is further metabolized. core.ac.uk The metabolic profile detected in urine after boldione administration is largely similar to that expected from administering boldenone directly. rsc.org Key metabolic reactions for boldione and its primary metabolite, boldenone, include:
Reduction: The double bond at the C1 position can be reduced, leading to metabolites that are structurally identical to endogenous androgens. nih.gov Additionally, reduction of the A-ring (C4-C5 double bond) primarily produces 5β-reduced metabolites. rsc.org For example, boldione can be reduced to (5α)-1-androstenedione (M6) and (5β)-1-androstenedione (M7). core.ac.uk Further reduction of the 17-keto group of these metabolites yields (5α)-1-testosterone (M8) and (5β)-1-testosterone (M9). core.ac.uk
Hydroxylation: Boldenone can be hydroxylated to form various metabolites. unipd.itcore.ac.uk Studies have identified hydroxylated metabolites of boldione, boldenone, and 1-testosterone, which are often excreted as sulphate conjugates. core.ac.uk
Conjugation: Metabolites are excreted in urine in free form or conjugated with glucuronic acid or sulfate. core.ac.ukrsc.org Boldenone, epiboldenone, and hydroxylated metabolites have been detected as sulphate conjugates. core.ac.uk A newer discovery has been the identification of cysteine and N-acetylcysteine (NAC) conjugates, revealing another metabolic pathway for boldione. rsc.org
Research has identified numerous metabolites of boldione in urine. dshs-koeln.decore.ac.uk These are detected in different fractions (free, glucuronide, and sulphate) and can serve as markers for boldione administration. core.ac.ukrsc.org
Molecular and Cellular Interaction Studies of Boldenone and Its Derivatives
Androgen Receptor Binding Affinity and Selectivity Research
The initial step in the mechanism of action for any androgen is its binding to the androgen receptor. The affinity with which a compound binds to the AR is a primary determinant of its anabolic and androgenic potential. Furthermore, its selectivity for the AR over other steroid hormone receptors and binding proteins is crucial for its pharmacological profile.
Research into 17α-methyltestosterone has provided quantitative insights into its binding characteristics. In a comparative study, the relative binding affinity (RBA) of 17α-methyltestosterone for the rat prostate androgen receptor was determined to be 44% of that of dihydrotestosterone (B1667394) (DHT), a potent endogenous androgen. nih.gov This indicates a significant, albeit lower, affinity for the AR compared to DHT.
Selectivity is a key aspect of a steroid's action. The same study that determined the AR binding affinity also measured the RBA of 17α-methyltestosterone for human sex hormone-binding globulin (SHBG), a protein that transports androgens and estrogens in the blood and modulates their availability. The RBA for SHBG was found to be 11% of that of DHT. nih.gov The comparatively lower affinity for SHBG relative to its AR affinity may enhance the bioavailability and biological activity of 17α-methyltestosterone. nih.gov
Further illustrating its binding profile, studies on methyl-1-testosterone (M1T), a closely related compound, have characterized it as a potent androgen in a yeast AR transactivation assay. nih.govoup.com Such assays, which measure the ability of a compound to activate the AR and induce the expression of a reporter gene, confirm a strong functional interaction with the androgen receptor. oup.com
Interactive Data Table: Relative Binding Affinity of 17α-Methyltestosterone
| Compound | Receptor/Protein | Relative Binding Affinity (%) (DHT = 100%) | Species | Reference |
|---|---|---|---|---|
| 17α-Methyltestosterone | Androgen Receptor | 44% | Rat | nih.gov |
| 17α-Methyltestosterone | Sex Hormone-Binding Globulin (SHBG) | 11% | Human | nih.gov |
Receptor-Mediated Gene Transcription Regulation
Upon binding to the androgen receptor, the ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes. drugbank.comwikipedia.orgnih.gov The specific set of genes that are regulated, and the magnitude of this regulation, underlie the physiological effects of the androgen.
In a significant study utilizing human prostate cancer cells, 17α-methyltestosterone (MeT) was found to be a potent activator of the androgen receptor. aacrjournals.orgnih.gov The transcriptional changes induced by MeT were analogous to those caused by DHT, but the response to MeT was quantitatively greater. aacrjournals.orgnih.gov A key finding from this research was that MeT potently downregulated the expression of DNA methyltransferases. aacrjournals.orgnih.gov This led to a global hypomethylation of DNA, which was associated with the dysregulation of transposable elements, including the upregulation of endogenous retrovirus (ERV) transcripts. aacrjournals.orgnih.gov This induction of a "viral mimicry" response highlights a complex and potent downstream effect of strong AR activation by this compound in a mammalian system. aacrjournals.orgnih.gov
Studies in non-mammalian models have also provided valuable data on the gene regulatory effects of 17α-methyltestosterone. In fish species such as zebrafish and black rockfish, treatment with 17α-methyltestosterone has been shown to upregulate the expression of male-specific genes, including anti-Müllerian hormone (amh) and sox9, while simultaneously repressing genes involved in ovarian development, such as cyp19a1a and foxl2. mdpi.com In the rare minnow (Gobiocypris rarus), exposure to 17α-methyltestosterone was found to significantly alter the expression of genes related to the hypothalamic-pituitary-gonadal (HPG) axis, including various gonadotropin-releasing hormone (gnrh) and estrogen receptor (er) genes in the brain. nih.gov
Interactive Data Table: Effects of 17α-Methyltestosterone on Gene Expression
| Gene | Biological System | Effect | Reference |
|---|---|---|---|
| DNA Methyltransferases | Human Prostate Cancer Cells | Downregulation | aacrjournals.orgnih.gov |
| Endogenous Retrovirus (ERV) transcripts | Human Prostate Cancer Cells | Upregulation | aacrjournals.orgnih.gov |
| amh (anti-Müllerian hormone) | Black Rockfish Gonads | Upregulation | mdpi.com |
| sox9 | Black Rockfish Gonads | Upregulation | mdpi.com |
| cyp19a1a (aromatase) | Black Rockfish Gonads | Downregulation | mdpi.com |
| foxl2 | Black Rockfish Gonads | Downregulation | mdpi.com |
| Androgen Receptor (ar) | Rare Minnow Brain | Upregulation | nih.gov |
| Estrogen Receptor α (erα) | Rare Minnow Brain | Upregulation | nih.gov |
Steroid Hormone Receptor Profiling in Diverse Biological Systems
Studies have shown that 17α-methyltestosterone can interact with the glucocorticoid receptor (GR). Research using rat pituitary tumor cells demonstrated that 17α-methyltestosterone binds to the GR, albeit with a relatively low affinity, with a dissociation constant (Kd) of approximately 1 µM. oup.com In this system, it acts as a glucocorticoid antagonist, inhibiting the binding of agonist compounds. oup.com
In addition to receptor binding, 17α-methyltestosterone has been shown to interact with key enzymes involved in steroid metabolism. In studies using human choriocarcinoma cells and macrophage-like THP-1 cells, 17α-methyltestosterone was identified as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. caldic.com This inhibitory effect was dose-dependent and suggests that the compound can modulate local estrogen formation. caldic.com This is a distinct mechanism from many other androgens which can serve as substrates for aromatase. kjsm.org
This broader profiling, encompassing interactions with the AR, GR, SHBG, and aromatase, provides a more complete picture of the molecular and cellular interactions of 17α-methyltestosterone.
Interactive Data Table: Receptor and Protein Interaction Profile of 17α-Methyltestosterone
| Receptor/Protein | Interaction Type | Biological System | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Agonist | Rat Prostate / Human Prostate Cancer Cells | nih.govaacrjournals.orgnih.gov |
| Glucocorticoid Receptor (GR) | Antagonist | Rat Pituitary Tumor Cells | oup.com |
| Aromatase (CYP19A1) | Competitive Inhibitor | Human Choriocarcinoma and Macrophage-like Cells | caldic.com |
| Sex Hormone-Binding Globulin (SHBG) | Binding Agent | Human | nih.gov |
Advanced Analytical Methodologies for 17 O Methyl Boldenone Detection and Characterization
Mass Spectrometry (MS) Applications in Trace Analysis
Mass spectrometry has become an indispensable tool for the analysis of prohibited substances like 17-O-Methyl Boldenone (B1667361). Its high sensitivity and specificity allow for the unambiguous identification of the compound and its metabolites, even at very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of 17-O-Methyl Boldenone. nih.govrsc.org Method development involves optimizing several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation for urine analysis typically includes enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. nih.govresearchgate.net Validation of LC-MS/MS methods is performed according to international standards, such as the European Commission Decision 2002/657/EC, and assesses parameters like linearity, accuracy, precision (repeatability and intra-laboratory reproducibility), recovery, decision limit (CCα), and detection capability (CCβ). nih.govunimi.itresearchgate.net For instance, a validated method for androgenic steroids, including methylboldenone, in bovine urine demonstrated good linearity with correlation coefficients greater than 0.99, recovery rates from 76.5% to 118.9%, and decision limits ranging from 0.10 to 0.17 µg L⁻¹. nih.gov
The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are utilized for the analysis of steroids, including boldenone and its derivatives. acs.orgnih.govacs.org
Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile compounds. nih.govacs.orgnih.gov In positive ion mode, ESI often produces protonated molecules [M+H]+. nih.gov The high proton affinity of the 4-ene-3-one structure present in many steroids, including boldenone, favors the formation of this protonated molecule. nih.gov For less basic steroids, ammonium (B1175870) adducts [M+NH4]+ may be observed. nih.gov Negative ion mode ESI can produce a stable deprotonated molecule [M-H]-. nih.gov Positive ion ESI-MS/MS has been shown to be a promising method for the analysis of steroid glucuronides, providing abundant and structurally specific product ions. acs.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds. researchgate.netacs.orgnih.govacs.org It often results in protonated molecules or fragment ions. An LC-MS/MS method for the confirmatory analysis of 17β-boldenone, 17α-boldenone, and androsta-1,4-diene-3,17-dione (B159171) in bovine urine utilized an APCI source in positive ion mode. researchgate.net The choice between ESI and APCI depends on the specific analyte and the matrix, with the goal of maximizing the signal-to-noise ratio and achieving the desired sensitivity. acs.orgnih.govacs.org
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry for quantification. researchgate.netresearchgate.netwaters.com In MRM, a specific precursor ion (e.g., the [M+H]+ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. researchgate.netnih.gov This process significantly reduces background noise and enhances specificity. For confirmatory analysis, multiple precursor-to-product ion transitions are typically monitored to increase the reliability of identification. researchgate.net For example, a method for boldenone analysis in bovine liver used the transitions m/z 287>121 and m/z 287>135 for quantification and confirmation. researchgate.net
Product Ion Scanning is used for structural elucidation and to identify characteristic fragmentation patterns. nih.govdshs-koeln.de In this mode, a precursor ion is selected and then fragmented, and the resulting full spectrum of product ions is recorded. nih.gov This information is crucial for identifying unknown metabolites or confirming the structure of a target analyte. For example, the product ion spectra of steroid isomers often show the same fragment ions but with different relative abundances, which can aid in their differentiation. dshs-koeln.de
Table 1: Example LC-MS/MS Parameters for Boldenone Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound | 17β-Boldenone | researchgate.net |
| Matrix | Bovine Liver | researchgate.net |
| Ionization Mode | ESI Positive | researchgate.net |
| Precursor Ion (m/z) | 287 | researchgate.net |
| Product Ion 1 (m/z) | 121 | researchgate.net |
| Product Ion 2 (m/z) | 135 | researchgate.net |
| Internal Standard | Boldenone-d3 | researchgate.net |
| IS Transition (m/z) | 290 > 138 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Resolution GC-MS Applications
Gas chromatography-mass spectrometry (GC-MS) and its more advanced iterations, GC-MS/MS and high-resolution GC-MS (GC-HRMS), are powerful tools for steroid analysis. rsc.orgresearchgate.net These techniques often require a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes. nih.gov
GC-MS/MS offers enhanced selectivity compared to single-quadrupole GC-MS, making it suitable for complex matrices. rsc.org GC-HRMS provides high mass accuracy, which aids in the confident identification of compounds by determining their elemental composition. wur.nl A recently developed GC-Q-Orbitrap HRMS method allows for the broad screening of a wide range of steroidal growth promoters in bovine and porcine urine. wur.nl
Electron Impact (EI) ionization is a "hard" ionization technique commonly used in GC-MS that results in extensive fragmentation of the analyte molecule. nih.govnih.govresearchgate.net The resulting mass spectrum is a characteristic "fingerprint" of the compound, which can be compared to spectral libraries for identification. nih.gov
The EI mass spectra of trimethylsilyl (B98337) (TMS) derivatives of boldenone and its metabolites typically show an intense molecular ion (M+•) and characteristic fragment ions resulting from cleavages of the steroid rings and the TMS groups. nih.govnih.gov For instance, the fragmentation of TMS-derivatized 17α-methyl steroids is highly influenced by the stereochemistry of the molecule, leading to variations in the relative abundances of fragment ions. nih.gov Analysis of these fragmentation patterns provides crucial structural information. nih.govnih.gov
Table 2: Common Fragment Ions in EI-MS of TMS-Derivatized Steroids
| Fragment Ion | Description | Reference |
|---|---|---|
| [M]+• | Molecular Ion | nih.gov |
| [M-CH3]+ | Loss of a methyl group | nih.gov |
| [M-TMSOH]•+ | Loss of a trimethylsilanol (B90980) group | nih.gov |
| [M-CH3-TMSOH]+ | Loss of a methyl and a trimethylsilanol group | nih.gov |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous and exogenous sources of steroids. nih.govsci-hub.sewur.nlresearchgate.net This is achieved by measuring the carbon-13 to carbon-12 isotope ratio (δ13C) of the steroid and comparing it to that of an endogenous reference compound (ERC). nih.govwur.nl
The sample undergoes extensive purification, often involving liquid chromatography fraction collection, before being introduced into the GC. nih.govsci-hub.se After separation on the GC column, the analyte is combusted into CO2 gas, which is then introduced into the IRMS for precise measurement of the isotope ratio. wur.nl A significant difference in the δ13C values between the target compound and the ERC indicates an exogenous origin. nih.govwur.nl This technique is crucial in anti-doping analysis for confirming the misuse of substances like boldenone. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of synthetic steroids like this compound. Its high mass accuracy and resolution enable the differentiation of compounds with very similar masses, which is essential for the unequivocal identification of metabolites in complex biological samples. icar.org.inresearchgate.net
In studies investigating the metabolism of boldenone, HRMS has been instrumental. For instance, a study using a QExactive high-resolution accurate mass spectrometer successfully identified six phase I metabolites of boldenone in camel liver. icar.org.inresearchgate.net The analysis was conducted in full scan mode at a resolution of 70,000, covering a mass range of m/z 50-750. icar.org.in This level of resolution allows for the precise determination of the elemental composition of the detected ions.
The primary metabolic pathways for boldenone, and by extension its derivatives, involve oxidation. icar.org.in HRMS analysis has identified several hydroxylated metabolites, which are formed by the addition of an oxygen atom, resulting in a mass increase of 16 Da. icar.org.in For example, three mono-hydroxy boldenone metabolites were identified with a protonated parent molecular ion [M+H]+ of m/z 303.1954. icar.org.in Other identified metabolites include androsta-1,4-diene-3,17-dione (ADD) and its hydroxylated form. icar.org.inresearchgate.neticar.org.in The structures of these metabolites are elucidated based on their accurate mass, fragmentation patterns, and chromatographic retention times. icar.org.inresearchgate.net
The combination of UHPLC with HRMS, particularly with Orbitrap technology, has been effectively used for the multi-residue analysis of veterinary drugs, including boldenone and its metabolites, in various sample types. rsc.org This combination allows for both non-targeted and targeted approaches to identify potential biomarkers of steroid administration. rsc.org
Table 1: Boldenone Metabolites Identified by HRMS
| Metabolite | Molecular Formula (Protonated) | Observed m/z [M+H]+ | Key Characteristics |
|---|---|---|---|
| Mono-hydroxy boldenone (Isomer 1) | C19H27O3+ | 303.1954 | Formed by monohydroxylation. icar.org.in |
| Mono-hydroxy boldenone (Isomer 2) | C19H27O3+ | 303.1954 | Elutes at a different retention time than other isomers. icar.org.in |
| Mono-hydroxy boldenone (Isomer 3) | C19H27O3+ | 303.1954 | Shares common fragment ions with other hydroxylated metabolites. icar.org.in |
| Androsta-1,4-diene-3,17-dione (ADD) | C19H25O2+ | 285.1848 | A dione (B5365651) form of boldenone. icar.org.inresearchgate.neticar.org.in |
| Hydroxyandrosta-1,4-diene-3,17-dione | C19H25O3+ | 301.1797 | An oxidized metabolite of ADD. icar.org.inresearchgate.neticar.org.in |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating this compound from other compounds in a sample prior to detection. The choice of technique and its optimization are critical for achieving the required sensitivity and selectivity.
Ultra-High Performance Liquid Chromatography (UHPLC) is a preferred method for the analysis of anabolic steroids due to its high resolution, speed, and sensitivity. rsc.org The optimization of UHPLC methods is crucial for the effective separation of this compound and its metabolites.
A typical UHPLC system for steroid analysis employs a C18 reversed-phase column. rsc.org The mobile phase often consists of a gradient mixture of water with 0.1% formic acid and acetonitrile. rsc.org The gradient is programmed to increase the proportion of the organic solvent over time, for example, from an initial 5-10% to 95% over 10 to 15 minutes, to elute compounds with varying polarities. rsc.org Detection is commonly achieved using electrospray ionization (ESI) in positive mode, which is well-suited for the ionization of many steroid compounds. rsc.org
For boldenone, the parent ion with an m/z of 287 is often monitored, with transitions to specific product ions used for quantification and confirmation. rsc.org The optimization of derivatization reactions, such as with Girard's Reagent P (GRP), can significantly enhance the sensitivity of detection for certain steroid esters. rsc.org UHPLC methods have demonstrated excellent linearity over wide concentration ranges, with high correlation coefficients (R² > 0.99). rsc.org The limits of detection (LOD) and quantification (LOQ) are typically in the low ng/L to pg/mL range, highlighting the high sensitivity of the technique. rsc.org
Table 2: Typical UHPLC-MS/MS Parameters for Boldenone Analysis
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Column | C18 reverse-phase | rsc.org |
| Mobile Phase A | Water with 0.1% formic acid | rsc.org |
| Mobile Phase B | Acetonitrile | rsc.org |
| Gradient | 5-10% B to 95% B over 10-15 min | rsc.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | rsc.org |
| Parent Ion (m/z) | 287 | rsc.org |
| Product Ions (m/z) | e.g., 121, 97 | rsc.org |
| Linearity (R²) | > 0.99 | rsc.org |
| LOD | 0.05 to 0.1 ng/L | rsc.org |
Gas Chromatography (GC) coupled with mass spectrometry (MS) has long been a standard for steroid analysis. The choice of GC column chemistry is critical for achieving efficient separation of this compound and its isomers or metabolites.
The separation of steroids by GC often requires a derivatization step to increase their volatility and improve their chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.gov
The column itself is typically a capillary column with a non-polar or mid-polar stationary phase. The specific chemistry of the stationary phase influences the separation efficiency based on the analytes' boiling points and their interactions with the phase. For complex mixtures of steroids, the column's length, internal diameter, and film thickness are optimized to achieve the necessary resolution.
GC-MS/MS, using a triple quadrupole mass spectrometer, offers high selectivity and sensitivity for detecting trace levels of steroids in complex matrices like urine. chromatographytoday.com Selected reaction monitoring (SRM) is employed to isolate the signal of the target analytes from chemical noise, ensuring reliable quantification. chromatographytoday.com While GC-based methods are robust, they can be limited by the thermal stability of the analytes and the need for derivatization. chromatographytoday.com
Sample Preparation and Extraction Methodologies
Effective sample preparation is a prerequisite for accurate and reliable analysis of this compound. The goal is to isolate the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.gov
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of anabolic steroids from biological matrices like urine. rsc.orgoup.com It offers advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. chromatographytoday.comoup.comoup.com
Various types of SPE cartridges are used, with the choice depending on the properties of the analyte and the matrix. For steroid analysis, C18 (octadecylsilyl) and mixed-mode cation exchange cartridges are common choices as they can effectively retain and then elute the target compounds, resulting in cleaner extracts for GC-MS or LC-MS analysis. chromatographytoday.comresearchgate.net Hydrophilic-Lipophilic Balance (HLB) cartridges are also frequently used due to their ability to retain a broad range of compounds, from polar to non-polar. rsc.orgnih.gov
A typical SPE protocol for urine samples involves enzymatic hydrolysis to cleave conjugated metabolites, followed by loading the sample onto a conditioned SPE cartridge. oup.comoup.comnih.gov The cartridge is then washed with solvents of increasing strength to remove interferences, and finally, the analytes are eluted with an appropriate organic solvent. oup.comoup.com This process can provide a significant concentration factor, enhancing the limits of detection. chromatographytoday.com For instance, starting with 3 mL of urine and eluting into a final volume of 50 µL can achieve a 60-fold concentration. chromatographytoday.com
Table 3: Common SPE Sorbents and Their Applications for Steroid Analysis
| SPE Sorbent | Principle of Retention | Typical Analytes | Reference |
|---|---|---|---|
| C18 (Octadecyl) | Reversed-phase (hydrophobic interactions) | Non-polar to moderately polar steroids | chromatographytoday.comresearchgate.netnih.gov |
| HLB (Hydrophilic-Lipophilic Balance) | Mixed-mode (hydrophobic and hydrophilic interactions) | Wide range of steroids and their metabolites | rsc.orgnih.gov |
| Mixed-Mode Cation Exchange | Reversed-phase and ion exchange | Basic and neutral steroids | chromatographytoday.com |
Liquid-Liquid Extraction (LLE) is a traditional and straightforward method for extracting analytes from a liquid sample into an immiscible solvent. austinpublishinggroup.comresearchgate.net It is based on the differential solubility of the compound between two liquid phases, typically an aqueous phase and an organic solvent. austinpublishinggroup.com
For the extraction of nonpolar steroids from biological fluids like plasma or urine, an organic solvent such as methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane (B92381) and ethyl acetate (B1210297) is used. austinpublishinggroup.combiotage.comjksus.org The "salting-out" effect, where a salt like sodium chloride is added to the aqueous phase, can be employed to enhance the transfer of the analyte into the organic phase. austinpublishinggroup.com
While LLE is widely used, it can be less selective than SPE and may co-extract a significant amount of matrix interferences. chromatographytoday.comdss.go.th This can potentially impact the sensitivity and accuracy of the subsequent analysis. chromatographytoday.com Furthermore, LLE does not typically provide a concentration step unless the organic extract is evaporated and reconstituted in a smaller volume. chromatographytoday.com In some protocols, LLE is used in combination with SPE to achieve a higher degree of purification. nih.gov
Enzymatic Hydrolysis for Conjugated Metabolites
In biological systems, anabolic androgenic steroids (AAS) and their metabolites are frequently conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. rsc.org These conjugated forms, particularly glucuronides, can be resistant to direct analysis and often require a hydrolysis step to release the free steroid for detection. upf.edu
Enzymatic hydrolysis is a widely used method to cleave these conjugates. researchgate.netresearchgate.net The process typically involves the use of enzymes like β-glucuronidase, often sourced from Helix pomatia or Escherichia coli, to specifically target and break the β-glucuronide bond. rsc.orgnih.gov The efficiency of this enzymatic reaction is influenced by several factors, including pH, temperature, reaction time, and the source of the enzyme. rsc.orgresearchgate.net For instance, optimal hydrolysis conditions for some steroid conjugates have been found to be at a pH of 5.2 and a temperature of 42°C for 20 hours. researchgate.net
Following enzymatic hydrolysis, the liberated, unconjugated steroids can be extracted and analyzed using various chromatographic and spectrometric techniques. nih.gov It is important to note that the stability of the steroid-glucuronide bond can be compromised in poorly stored samples, potentially leading to spontaneous hydrolysis and affecting the accuracy of analytical results. researchgate.net The choice of enzyme and reaction conditions is crucial, as some enzyme preparations may contain other enzymatic activities that could lead to unwanted conversions of the target steroid. researchgate.net
Immunochemical Detection Strategies (e.g., ELISA Development)
Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput approach for the screening of this compound and related compounds. tandfonline.comnih.govresearchgate.net These assays are based on the specific binding between an antibody and the target antigen (the steroid).
The development of an effective ELISA involves several key steps:
Antibody Production: Polyclonal and monoclonal antibodies with high affinity and specificity for the target steroid are generated. tandfonline.comtandfonline.com This is often achieved by immunizing animals, such as rabbits or sheep, with a steroid-protein conjugate. nih.govanu.edu.au
Assay Format: Competitive ELISA formats are commonly employed. In this setup, the steroid in the sample competes with a labeled steroid (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the steroid in the sample. nih.govresearchgate.net
Optimization: The assay conditions, including antibody and conjugate concentrations, incubation times, and blocking reagents, are optimized to achieve the desired sensitivity and specificity. tandfonline.com
Researchers have successfully developed ELISAs for the detection of methylboldenone. For example, one study reported the development of polyclonal antibodies (pAb) that achieved a half-maximal inhibitory concentration (IC50) for methylboldenone as low as 1.69 ng/L, with a linear measurement range of 0.23 to 12.47 ng/L. tandfonline.com Another polyclonal antibody showed an IC50 of 0.54 µg/L. tandfonline.com These ELISAs have demonstrated good precision and recovery rates when tested on spiked urine samples. tandfonline.comtandfonline.com
The specificity of the antibodies is a critical parameter, and cross-reactivity with other structurally similar steroids is carefully evaluated. nih.gov While some cross-reactivity with endogenous steroids like testosterone (B1683101) and progesterone (B1679170) has been observed, it is often minimal and does not significantly interfere with the assay's performance for its intended purpose. nih.gov
| Antibody | Target Analyte | IC50 | Linear Range | Source |
| pAb 53 | Methylboldenone | 1.69 ng/L | 0.23 - 12.47 ng/L | tandfonline.com |
| pAb 52 | Methylboldenone | 0.54 µg/L | 0.03 - 9.54 µg/L | tandfonline.com |
| mAb Bak | 17β-Boldenone | 1.6 µg/L | N/A | tandfonline.comtandfonline.com |
| mAb Zak | 17β-Boldenone | 1.2 µg/L | N/A | tandfonline.comtandfonline.com |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry
For the definitive identification and structural characterization of this compound and its metabolites, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable. mdpi.com
NMR spectroscopy provides detailed information about the molecular structure of a compound. core.ac.ukethernet.edu.et Complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for distinguishing between isomers and characterizing conjugates. nih.gov
1D NMR: One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei in the molecule. mdpi.com
2D NMR: Two-dimensional NMR techniques are essential for establishing connectivity between atoms and elucidating complex structures. core.ac.ukacs.org These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uknih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the carbon skeleton. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining stereochemistry. nih.gov
The synthesis and complete NMR characterization of 17α- and 17β-boldenone 17-glucuronides have been reported, providing valuable reference data for the identification of these conjugated metabolites. unimi.it These studies utilize a suite of 1D and 2D NMR experiments to unambiguously assign all proton and carbon signals and determine the anomeric configuration of the glucuronic acid moiety. unimi.it
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns. acs.orgnih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides a highly sensitive and selective method for detecting and identifying steroids in complex mixtures. upf.eduicar.org.in
The fragmentation of anabolic steroids under electrospray ionization (ESI) conditions can be complex due to their poly-ring structures. acs.orgnih.gov Detailed studies have been conducted to elucidate the collision-induced dissociation (CID) pathways of boldenone and other related steroids. acs.orgnih.gov These studies have shown that even small differences in chemical structure, such as the position of a double bond or the presence of a methyl group, can lead to significantly different fragmentation patterns. acs.orgnih.gov
For example, boldenone (androst-1,4-diene-17β-ol-3-one) is known to produce characteristic product ions at m/z 121, 135, and 147. core.ac.uk The formation of these fragments has been rationalized through proposed dissociation pathways. The ion at m/z 121 is suggested to originate from the A-ring of the steroid. core.ac.uk The understanding of these fragmentation pathways is crucial for the structural characterization of new or unknown metabolites and for developing targeted and reliable analytical methods. acs.orgnih.gov
| Compound | Precursor Ion [M+H]⁺ | Characteristic Product Ions (m/z) | Source |
| Boldenone | 287 | 121, 135, 147 | core.ac.uk |
| Hydroxy Boldenone | 303.1954 | 267.17, 147.12, 133.10, 121.07 | icar.org.in |
| Androsta-1,4-diene-3,17-dione | 285.1848 | N/A | icar.org.in |
Future Research Directions and Advanced Methodological Considerations
Emerging Analytical Technologies for Ultra-Trace Detection
The detection of synthetic steroids is a constantly evolving field, driven by the need to identify infinitesimally small quantities in complex biological matrices. For novel compounds like 17-O-Methyl Boldenone (B1667361), future research must focus on developing and refining analytical methods capable of ultra-trace detection to ensure robust monitoring and control.
Standard methods for steroid detection have traditionally included gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While effective, the challenge with new derivatives lies in achieving sufficient sensitivity and specificity, especially at very low concentrations. Future efforts should be directed towards the wider implementation of high-resolution mass spectrometry (HRMS) and ultra-high performance liquid chromatography (UHPLC) systems. Techniques such as UHPLC coupled with quadrupole-Orbitrap HRMS (UPLC-ESI-Q-HRMS) offer significant advantages in detecting a wide range of steroid residues.
Furthermore, advancements in ionization techniques are crucial. Atmospheric pressure photoionization (APPI), for instance, has shown high efficiency for ionizing non-polar steroids, enabling direct analysis from small sample volumes with exceptionally low limits of detection (LODs) in the femtogram (fg) range. The development of methods like thermal desorption APPI (TD-APPI) could allow for rapid and direct analysis of trace steroid levels in various matrices. Another promising area is the use of novel fragmentation techniques, such as electron-activated dissociation (EAD), which can provide detailed structural information to distinguish between steroid isomers and isobars without extensive chromatographic separation.
The table below summarizes the limits of detection for various advanced analytical techniques applicable to steroid analysis.
| Analytical Technology | Analyte Class | Matrix | Limit of Detection (LOD) / Quantification (LOQ) |
| GC-MS | Anabolic Steroids | Meat | 5-100 ng/kg |
| LC/MS/MS | 17β-boldenone | - | LOQ and LOD values achieved were competitive with current hormone assay methods. |
| TD-APPI-MS | Steroids | Water | 50–500 fg |
| UHPLC-MS/MS | Talazoparib (PARP inhibitor) | Mouse Plasma | - |
Comprehensive Metabolic Mapping of Novel Boldenone Derivatives
A thorough understanding of the biotransformation of 17-O-Methyl Boldenone is critical for developing effective detection strategies, as parent compounds are often present in urine for only a short period. The metabolic pathways of boldenone itself are complex and can produce a variety of phase I and phase II metabolites, including epimers, hydroxylated derivatives, and conjugates. Recent studies on boldione, a precursor to boldenone, have revealed new metabolic pathways, including the formation of cysteine and N-acetylcysteine (NAC) conjugates.
Future research must employ a comprehensive approach to map the metabolism of this compound. This involves in vitro studies using human liver microsomes and S9 fractions to generate and identify potential phase I and phase II metabolites. Such models can rapidly produce a wide range of metabolites, including hydroxylations and reductions, which are crucial for identifying unique biomarkers of administration.
These in vitro findings should be followed by controlled administration studies to confirm the presence of these metabolites in vivo. Advanced analytical techniques, particularly LC-MS/MS and HRMS, are essential for the structural elucidation of these novel compounds. Identifying unique, long-term metabolites is a key goal, as this can extend the window of detection significantly. For example, studies have shown that sulfated metabolites of boldenone can be detected even when the primary metabolites are at concentrations indicative of endogenous origin.
Cross-Species Comparative Metabolism Research
The metabolism of boldenone and its derivatives can vary significantly between species. For instance, 17α-boldenone is the primary metabolite in the urine of horses and cattle, whereas 5β-androst-1-en-17β-ol-3-one (B1164880) (BM1) is a major metabolite in humans. These differences underscore the importance of conducting cross-species comparative metabolism studies for this compound.
Such research is vital for both veterinary control in food-producing animals and for understanding potential translatability to human metabolism. Studies have documented differing metabolite profiles in urine and feces across various species, highlighting distinct biotransformation pathways. For example, while hydroxylated and oxidized products are found in the urine of calves treated with boldenone, they are absent in feces.
Future investigations should systematically compare the metabolic fate of this compound in key species, including humans, equines, and bovines. This would involve analyzing urine, feces, and hair to create a comprehensive picture of its disposition. Such comparative data is crucial for identifying species-specific biomarkers and for addressing challenges like the potential for endogenous steroid formation, which can complicate the interpretation of findings.
The following table illustrates known differences in major boldenone metabolites across species.
| Species | Primary Metabolite(s) | Reference |
| Human | 5β-androst-1-en-17β-ol-3-one (BM1), 5β-androst-1-en-3α, 17β-diol | |
| Cattle | 17α-boldenone, 5β-androst-1-en-17β-ol-3-one | |
| Horse | 17α-boldenone | |
| Canine | Monohydroxylated boldenones, oxidized boldenone, testosterone (B1683101) |
Development of Predictive Models for Steroid Biotransformation
The emergence of novel steroids like this compound necessitates faster methods for anticipating their metabolic fate. The development of predictive computational models for steroid biotransformation offers a powerful alternative to time-consuming experimental studies. These in silico models can help to identify likely metabolic pathways and prioritize target metabolites for analytical method development.
Mechanistic computational models can simulate the entire steroidogenesis network, estimating the synthesis and secretion of various steroids and their responses to enzymatic action. Such models describe the biosynthetic pathways and kinetics of enzyme inhibition, allowing for the prediction of steroid concentrations over time. By combining factors like binding conformation and the reaction activity of ligands, mechanism-based models can predict the specific sites of metabolism on a steroid molecule with high accuracy. For instance, a model developed to predict metabolic sites for cytochrome P450 3A4, a key enzyme in drug metabolism, achieved an accuracy of over 86% for its test set of steroids.
Future research should focus on creating and validating predictive models specifically for boldenone derivatives. Using techniques like density functional theory (DFT), it is possible to identify the most probable reaction pathways based on thermodynamic considerations. These theoretical approaches can rationalize the formation and stability of potential metabolites, guiding experimental work and improving the ability to anticipate the biotransformation of newly identified compounds.
Integration of Omics Technologies in Steroid Research
To gain a holistic understanding of the biological impact of this compound, future research must move beyond simple detection and metabolic mapping. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics (steroidomics)—offers a systems-biology approach to steroid research.
Integrating steroidomics with other omics data can elucidate the mechanisms of action. For instance, transcriptomics can reveal changes in gene expression for key steroidogenic enzymes, while proteomics can identify alterations in protein levels. This multi-omics approach can provide a comprehensive view of the cellular response to the steroid, from genetic changes to functional outcomes. Such integrated analyses are crucial for understanding the broader physiological effects and for identifying novel biomarkers related to the administration of compounds like this compound.
Q & A
Q. What are the standard analytical protocols for detecting 17-O-Methyl Boldenone in biological samples?
Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identifying phase I metabolites (e.g., 17β-boldenone) and glucuronide/sulfate conjugates. The EU mandates analysis of the conjugate fraction in urine to confirm exogenous administration, as endogenous metabolites may naturally occur at low levels . Enzymatic hydrolysis (e.g., β-glucuronidase) is used to isolate metabolites before LC-MS/MS quantification.
Q. Which animal models are appropriate for studying this compound's anabolic effects?
Immature and mature male New Zealand White rabbits are well-documented models for studying age-dependent physiological responses to Boldenone derivatives. Parameters include growth rates, hematological markers (e.g., RBC count), and hormonal profiles (testosterone, cortisol). Immature rabbits show heightened sensitivity to growth-promoting effects, while mature specimens highlight organ toxicity risks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use EN 166/EU-compliant protective eyewear, flame-resistant clothing, and nitrile gloves (EN 374 standard). Ensure ventilation systems minimize aerosol exposure. Storage conditions should avoid temperatures >25°C to prevent decomposition. No occupational exposure limits exist, but respiratory protection (e.g., NIOSH-certified masks) is advised if symptoms arise .
Q. How do researchers distinguish endogenous vs. exogenous this compound in cattle?
Carbon isotope ratio mass spectrometry (GC/C/IRMS) is critical. Naturally occurring Boldenone in cattle has distinct isotopic signatures compared to synthetic forms. Additionally, exogenous administration elevates urinary 17β-boldenone glucuronide levels beyond natural thresholds .
Advanced Research Questions
Q. What methodological challenges arise in characterizing phase I and II metabolites of this compound?
Phase I metabolites (e.g., 1-testosterone, epiboldenone) require synthesis of reference standards for LC-MS/MS validation. Phase II glucuronides demand nuclear magnetic resonance (NMR) for structural confirmation, as commercial standards are scarce. Recent studies synthesized 17α/β-boldenone glucuronides and assigned ¹H/¹³C NMR peaks to resolve isomer ambiguity .
Q. How can contradictory residue data from different animal tissues be resolved?
Tissue-specific degradation rates and matrix effects (e.g., lipid content in muscle vs. urine pH) influence detection. A multi-matrix approach (urine, hair, feces) with harmonized extraction protocols is recommended. For cattle, hair analysis provides long-term detection windows, while urine targets recent exposure .
Q. What experimental designs optimize in vivo studies on this compound's estrogenic activity?
Use aromatase inhibition assays with human recombinant enzymes to quantify metabolite interactions. Rodent models with AR/ERα knockout strains can isolate Boldenone’s estrogenic effects. Recent findings suggest this compound’s estrogenicity is 50% lower than testosterone, but metabolites may act as aromatase inhibitors .
Q. Which novel biomarkers improve detection sensitivity in anti-doping research?
Sulfated metabolites (e.g., M13 sulfate) and stable isotope-labeled internal standards enhance LC-MS/MS precision. Metabolomics workflows identifying boldenone-induced lipid peroxidation markers (e.g., malondialdehyde) in serum also show promise .
Q. How do pharmacokinetic differences between species affect residue study outcomes?
Cattle exhibit prolonged boldenone undecylenate ester hydrolysis compared to rodents, altering metabolite excretion timelines. Cross-species studies require adjusted sampling schedules: cattle urine collected at 7–14 days post-administration vs. 3–5 days for rabbits .
Q. What computational tools aid in predicting this compound's metabolic pathways?
Molecular docking simulations (e.g., AutoDock Vina) model interactions with CYP3A4 and UGT2B17 enzymes. Machine learning pipelines (e.g., XGBoost) trained on steroid metabolism datasets predict phase I/II metabolite profiles, reducing reliance on synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
